4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
Description
4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone (CAS: 898756-77-9) is a benzophenone derivative characterized by a chloro substituent at the 2-position, a fluorine atom at the 4-position, and an azetidinylmethyl group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₅ClFNO, with a molecular weight of 303.76 g/mol. Predicted properties include a density of 1.294 g/cm³ and a boiling point of 425.4°C .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-16-10-14(19)6-7-15(16)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMODNIQVJMYNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642818 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-89-3 | |
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or their respective derivatives.
Attachment of the Azetidine Ring:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloro and fluoro substituents play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone | 898756-77-9 | C₁₇H₁₅ClFNO | 303.76 | 2-Cl, 4-F, 4'-azetidinylmethyl |
| 4-Azetidinomethyl-4'-thiomethylbenzophenone | 898756-37-1 | C₁₈H₁₉NOS | 297.41 | 4'-thiomethyl, azetidinylmethyl |
| 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | 898762-21-5 | C₁₉H₂₀ClFN₂O | 358.84 | 2-Cl, 4-F, 2'-methylpiperazinomethyl |
| 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | C₁₀H₁₀ClFO | 200.64 | Butyrophenone backbone, 4-Cl, 4'-F |
| 2-Chloro-4'-fluoroacetophenone | - | C₈H₆ClFO | 172.59 (est.) | Acetophenone backbone, 2-Cl, 4'-F |
| 4-Amino-4'-chlorobenzophenone | 4913-77-3 | C₁₃H₁₀ClNO | 231.68 | 4-NH₂, 4'-Cl |
Physicochemical Properties
- Molecular Weight and Solubility: The azetidinylmethyl-substituted compound (303.76 g/mol) has a higher molecular weight compared to simpler derivatives like 4-chloro-4'-fluorobutyrophenone (200.64 g/mol) . This increased mass may reduce aqueous solubility but enhance lipid membrane permeability.
- Boiling Point and Density: The azetidinylmethyl derivative’s predicted boiling point (425.4°C) is significantly higher than that of smaller analogs like 4'-fluoroacetophenone (boiling point ~182–183°C) , likely due to stronger intermolecular forces from the azetidine ring.
Biological Activity
4'-Azetidinomethyl-2-chloro-4-fluorobenzophenone is a benzophenone derivative characterized by an azetidine ring and halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
- Molecular Formula: C17H15ClFNO
- Molecular Weight: 303.76 g/mol
The compound's structure includes a benzophenone core with a chloro and a fluoro group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in various biochemical pathways, potentially leading to therapeutic effects.
- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Cellular Interference: The compound may interfere with cellular processes such as migration, proliferation, and apoptosis, which are vital in cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Cytotoxicity assays performed on various cancer cell lines demonstrate promising results.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies
-
In Vitro Study on HeLa Cells:
A study investigated the effects of this compound on HeLa cells. Results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. -
Antimicrobial Efficacy Evaluation:
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. The findings revealed that it inhibited bacterial growth effectively, highlighting its potential as a novel antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
